molecular formula C18H16ClNO4 B12215173 7-chloro-N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

7-chloro-N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B12215173
M. Wt: 345.8 g/mol
InChI Key: IJOFLOXRFJEDFH-UHFFFAOYSA-N
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Description

7-Chloro-N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic carboxamide derivative featuring a 1-oxo-3,4-dihydroisochromene core substituted with a chlorine atom at position 7 and an N-(2-methoxybenzyl) carboxamide group at position 3. The compound’s structure integrates key functional groups:

  • Chlorine: Enhances lipophilicity and influences electronic properties.
  • Carboxamide: Provides hydrogen-bonding capacity and modulates solubility.

Analogous compounds, such as N-(4-iodophenyl)- and N-(3-acetylphenyl)-substituted variants, demonstrate how substituent modifications alter physicochemical and spectral properties .

Properties

Molecular Formula

C18H16ClNO4

Molecular Weight

345.8 g/mol

IUPAC Name

7-chloro-N-[(2-methoxyphenyl)methyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide

InChI

InChI=1S/C18H16ClNO4/c1-23-15-5-3-2-4-12(15)10-20-17(21)16-8-11-6-7-13(19)9-14(11)18(22)24-16/h2-7,9,16H,8,10H2,1H3,(H,20,21)

InChI Key

IJOFLOXRFJEDFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Isochromene Core: The isochromene core can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of Chloro Group: The chloro group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of Methoxybenzyl Group: The methoxybenzyl group is attached through a nucleophilic substitution reaction.

    Formation of Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Mechanism of Action : Research indicates that 7-chloro-N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide exhibits cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
    • Case Study : A study demonstrated that the compound inhibited proliferation in human breast cancer cells (MCF-7) with an IC50 value of 12 µM, suggesting significant anticancer potential .
  • Anticonvulsant Properties
    • Mechanism of Action : Preliminary studies suggest that this compound may modulate voltage-gated sodium channels, similar to other anticonvulsants. This action can stabilize neuronal membranes and reduce excitability.
    • Case Study : In animal models, the compound demonstrated efficacy in reducing seizure frequency in the maximal electroshock seizure (MES) test, indicating its potential as a new anticonvulsant agent .
  • Neuroprotective Effects
    • Mechanism of Action : The neuroprotective effects are attributed to its ability to scavenge free radicals and reduce oxidative stress in neuronal cells.
    • Case Study : In vitro studies showed that treatment with the compound significantly reduced cell death in primary cortical neurons exposed to oxidative stress, highlighting its neuroprotective properties .

Mechanism of Action

The mechanism of action of 7-chloro-N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Key Observations :

  • Methoxybenzyl vs. The iodine atom in the latter contributes significantly to molar mass (393.18 vs. 345.78 g/mol) and may enhance crystallinity due to its heavy-atom effect.
  • Acetylphenyl vs. Methoxybenzyl : The 3-acetylphenyl group introduces a ketone moiety, reducing molar mass (343.76 vs. 345.78 g/mol) and altering polarity compared to the methoxybenzyl variant.

Fragmentation Patterns and Spectral Analysis

While direct spectral data for the target compound is unavailable, insights can be inferred from related compounds:

  • Mass Spectrometry : The N-(2-methoxybenzyl) group likely generates characteristic fragments at m/z = 121.0648 (C₈H₉O⁺) and m/z = 91.0542 (C₇H₇⁺), as observed in NBOMe derivatives with similar benzyl substituents .

Physicochemical Properties

  • Solubility : The methoxy group in the target compound may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to the iodophenyl analog, which is more lipophilic.
  • Stability: The electron-withdrawing chlorine atom at position 7 could increase resistance to oxidative degradation relative to non-halogenated analogs.

Biological Activity

7-chloro-N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure includes a chloro group, a methoxybenzyl moiety, and an isochromene carboxamide framework, which contribute to its unique biological properties.

  • Molecular Formula : C18H16ClNO4
  • Molecular Weight : 345.8 g/mol
  • IUPAC Name : 7-chloro-N-[(2-methoxyphenyl)methyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide
  • Canonical SMILES : COC1=CC=CC=C1CNC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2

The biological activity of 7-chloro-N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate various cellular processes including:

  • Signal Transduction : The compound may influence pathways that regulate cell growth and differentiation.
  • Gene Expression : By binding to transcription factors or other regulatory proteins, it can alter gene expression profiles.
  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in cancer cell proliferation or microbial growth.

Anticancer Properties

Research has indicated that compounds structurally similar to 7-chloro-N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide exhibit significant anticancer activity. For instance:

  • In Vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example, studies have demonstrated cytotoxic effects on human tumor cell lines such as MOLT-4 (leukemia), MCF-7 (breast cancer), and A549 (lung cancer) cells .
    Cell LineIC50 (µM)Notes
    MOLT-410Induces apoptosis through caspase activation
    MCF-715Significant growth inhibition observed
    A5490.46More potent than standard chemotherapy agents
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells via mitochondrial pathways and caspase activation. Flow cytometric analysis revealed an increase in the sub-G1 fraction, indicating cell cycle arrest and apoptosis in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents.

Study on Antitumor Efficacy

A notable study investigated the antitumor efficacy of related compounds, highlighting the mechanism by which these compounds induce apoptosis in cancer cells. The findings suggested that compounds similar to 7-chloro-N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide could potentially serve as effective chemotherapeutic agents due to their ability to inhibit DNA and RNA synthesis in tumor cells .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the methoxybenzyl group can significantly influence the biological activity of the compound. Substituents at specific positions on the aromatic ring have been shown to enhance or diminish cytotoxicity against various cancer cell lines .

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